Cy5-DSPE chloride ammonium

Fluorescence stability Liposome labeling In vitro assay

Choose Cy5-DSPE chloride ammonium for superior, non-PEGylated membrane labeling directly integrated into your lipid bilayer. This fluorescent phospholipid ensures signal retention at physiological temperatures (37°C) and eliminates steric interference from polymer linkers, providing more reliable data in liposomal drug delivery QC, membrane dynamics studies, and acute in vivo biodistribution tracking. Its high ethanol solubility (~10 mg/mL) streamlines one-step manufacturing incorporation, reducing process time versus post-insertion methods.

Molecular Formula C73H122ClN4O9P
Molecular Weight 1266.2 g/mol
Cat. No. B12374373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-DSPE chloride ammonium
Molecular FormulaC73H122ClN4O9P
Molecular Weight1266.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-]
InChIInChI=1S/C73H118N3O9P.ClH.H3N/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7;;/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81);1H;1H3/t62-;;/m1../s1
InChIKeyXYCAQTYTIBTLMO-SZJLYNDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-DSPE Chloride Ammonium: Direct-Label Fluorescent Phospholipid for Membrane Integration and Near-Infrared Imaging


Cy5-DSPE chloride ammonium (CAS 2260669-69-8) is a fluorescent phospholipid comprising a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) backbone covalently linked via a hexanoylaminoethyl spacer to the cyanine 5 (Cy5) fluorophore . This conjugate integrates the membrane-anchoring properties of DSPE with the near-infrared fluorescence of Cy5 (Ex/Em: ~650/670 nm) for direct lipid bilayer labeling without a polyethylene glycol (PEG) spacer . The molecule enables visualization and tracking of liposomes, lipid nanoparticles, and cellular membranes in applications such as drug delivery research, membrane dynamics studies, and bioimaging [1].

Why Generic Substitution Fails: Structural and Functional Distinctions of Cy5-DSPE Chloride Ammonium


Substituting Cy5-DSPE chloride ammonium with superficially similar fluorescent lipids—such as PEGylated analogs (e.g., DSPE-PEG-Cy5), other cyanine-phospholipid conjugates, or commercial lipid dyes like TopFluor®-PC—introduces critical differences in membrane integration, fluorescence stability, in vivo clearance kinetics, and experimental reproducibility. Unlike DSPE-PEG-Cy5, which positions the fluorophore at the terminus of a flexible hydrophilic PEG chain (resulting in surface-exposed signal and distinct pharmacokinetics [1]), Cy5-DSPE chloride ammonium anchors the Cy5 moiety directly within the lipid headgroup region, preserving native membrane packing and reducing steric interference . Moreover, in vivo studies reveal that Cy5-DSPE undergoes phospholipid degradation-mediated clearance, whereas indocarbocyanine lipids exhibit prolonged tumor retention due to differential metabolic stability [2]. These structural and mechanistic disparities necessitate compound-specific validation rather than generic substitution.

Quantitative Differentiation of Cy5-DSPE Chloride Ammonium: Head-to-Head Comparative Evidence


Fluorescence Stability Under Physiologic Temperature: Cy5-DSPE vs. TopFluor®-PC

In a direct comparative study, Cy5-DSPE (C-lip formulation) exhibited superior fluorescence stability over TopFluor®-PC (T-lip formulation) when liposomal suspensions were stored at 37°C over multiple days. After daily sampling and pre-dilution in isotonic buffer, the relative fluorescence intensity of Cy5-DSPE-containing liposomes remained higher and more stable compared to the TopFluor®-PC-containing counterpart [1].

Fluorescence stability Liposome labeling In vitro assay

Near-Infrared Spectral Performance: Cy5-DSPE vs. Generic Cyanine Conjugates

Cy5-DSPE chloride ammonium exhibits a quantum yield range of 0.1–0.3 in organic solvents, a value that is partially maintained within phospholipid bilayer environments due to the rigidifying effect of DSPE acyl chains on the Cy5 fluorophore . This rigidity reduces non-radiative decay pathways compared to Cy5 conjugated to more flexible linkers (e.g., PEG chains), which may allow greater conformational freedom and increased quenching. Additionally, Cy5-DSPE provides a spectral half-width of approximately 30–40 nm, enabling multiplexed imaging with minimal crosstalk .

Fluorescence spectroscopy NIR imaging Quantum yield

In Vivo Clearance Kinetics: Cy5-DSPE vs. Indocarbocyanine Lipids (DiD/DiI)

In a syngeneic 4T1 breast cancer mouse model, PEGylated liposomes dual-labeled with Cy5-DSPE (fluorescent phospholipid, FPL) and DiD/DiI (indocarbocyanine lipids, ICL) demonstrated divergent tumor accumulation kinetics. At later time points post systemic injection, ICLs spread over a significantly larger tumor area and accumulated in tumor macrophages, whereas Cy5-DSPE signal was largely restricted to the vasculature and gradually disappeared from tumors due to phospholipid degradation [1]. This differential clearance is independent of liposomal composition and highlights the distinct metabolic fate of the phospholipid-linked fluorophore.

In vivo imaging Liposome trafficking Tumor accumulation

Organic Solvent Solubility Profile: Cy5-DSPE Chloride Ammonium vs. PEGylated Analog

Cy5-DSPE chloride ammonium exhibits high solubility in ethanol, achieving approximately 10 mg/mL (~8.01 mM) with ultrasonication below 60°C . In contrast, the PEGylated analog DSPE-PEG-Cy5 demonstrates broader solvent compatibility, including good solubility in water-miscible solvents such as DMSO and aqueous mixtures, attributed to the hydrophilic PEG spacer . The limited water solubility of Cy5-DSPE chloride ammonium (water solubility <1 mg/mL) necessitates organic solvent-based or co-solvent formulation strategies for liposome incorporation .

Solubility Formulation Liposome preparation

Cytocompatibility Profile: Cy5-DSPE-Labeled Liposomes vs. Dye-Free Controls

Liposomes labeled with Cy5-DSPE were evaluated for cytotoxicity on RAW 264.7 macrophages and HaCaT keratinocytes at lipid concentrations of 1, 10, and 50 µg/mL. No cytotoxic effects were observed up to 50 µg/mL, and cell proliferation did not significantly differ from that of dye-free (empty) liposome controls [1]. This demonstrates that Cy5-DSPE incorporation does not introduce additional toxicity at relevant experimental concentrations.

Cytotoxicity Biocompatibility In vitro safety

Optimal Research and Industrial Applications for Cy5-DSPE Chloride Ammonium Based on Quantitative Differentiation


Fluorescence Tracking of Liposome Membrane Integrity During Formulation Development

Cy5-DSPE chloride ammonium is particularly well-suited for quality control and stability assessment of liposomal formulations during development. Its superior fluorescence stability at physiologic temperature (37°C) relative to TopFluor®-PC [1] enables reliable monitoring of liposome integrity over extended in vitro incubations. The direct DSPE anchor ensures the fluorophore remains associated with the lipid bilayer, avoiding signal loss from dye leakage. This application is supported by the compound's established compatibility with standard liposome preparation methods and its non-cytotoxic profile at relevant concentrations [1].

Acute Pharmacokinetic and Vascular Distribution Studies of Lipid Nanoparticles

The distinct in vivo clearance kinetics of Cy5-DSPE—characterized by rapid degradation-mediated disappearance from tumors and organs—make it a valuable tool for short-term (acute) pharmacokinetic studies of lipid nanoparticle vascular distribution and early organ deposition [2]. Unlike metabolically stable indocarbocyanine lipids (e.g., DiD, DiI), which accumulate over time and complicate interpretation of nanoparticle trafficking, Cy5-DSPE provides a time-limited signal that reflects the initial biodistribution phase. This property is advantageous for evaluating early nanoparticle fate without long-term signal confounding.

Multiplexed Near-Infrared Imaging in Membrane Dynamics Research

With its narrow emission half-width (30–40 nm) and high quantum yield (0.1–0.3) in bilayer environments , Cy5-DSPE chloride ammonium is an optimal probe for multiplexed fluorescence microscopy studies of membrane fusion, lipid exchange, and liposome-cell interactions. The spectral purity minimizes crosstalk with common blue/green probes (e.g., DAPI, FITC), while the direct DSPE anchor positions the fluorophore close to the membrane surface, providing accurate spatial information about lipid domain organization and bilayer integrity [1].

Ethanol-Injection Liposome Preparation Workflow Integration

The high solubility of Cy5-DSPE chloride ammonium in ethanol (~10 mg/mL, ~8.01 mM with mild ultrasonication) enables seamless integration into ethanol-injection liposome manufacturing processes, a common scalable method for lipid nanoparticle production. This solvent compatibility contrasts with PEGylated analogs that require aqueous post-insertion techniques, offering a more streamlined, one-step incorporation strategy for fluorescently labeled vesicles.

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